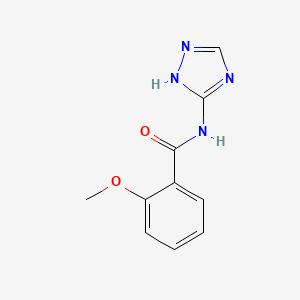![molecular formula C16H26N4O4S B5568199 (4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568199.png)
(4aS*,7aR*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions that meticulously build the desired molecular framework. For compounds similar to the one , typical synthetic routes may involve the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds to yield intermediate products, which can further react with hydrazine hydrate to introduce the pyrazole moiety (Shandala, Ayoub, & Mohammad, 1984). Such synthetic pathways are characterized by their ability to incorporate various functional groups and heterocyclic rings into the molecular structure, allowing for the generation of complex and diverse compounds.
Molecular Structure Analysis
Molecular structure analysis of complex heterocyclic compounds involves elucidating the arrangement of atoms within the molecule. Techniques such as NMR spectroscopy, X-ray diffraction analysis, and IR spectroscopy are pivotal in confirming the structure of synthesized compounds. These methods provide insights into the molecular geometry, bond lengths, and angles, crucial for understanding the compound's chemical behavior (Chimichi et al., 1996).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by the presence of multiple functional groups and heterocyclic rings. These compounds can undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the nature of the reactants and the reaction conditions. The synthesis and reactivity of pyrazole and 1,2,4-triazole derivatives, for instance, highlight the strategic role these heterocycles play in medicinal chemistry due to their chemical versatility and pharmacological potential (Fedotov, Hotsulia, & Panasenko, 2022).
科学的研究の応用
Synthesis and Characterization
- Synthesis of Pyrazole Derivatives : Various studies have focused on synthesizing new pyrazole derivatives and characterizing their structures using techniques such as IR, MS, 1H-NMR, and 13C-NMR. These compounds have been synthesized for potential applications in medicinal chemistry and materials science due to their interesting biological and physical properties (Hassan et al., 2014).
Biological Activities
- Cytotoxicity and Antimicrobial Activities : Some pyrazole derivatives have been studied for their cytotoxic activity against specific cancer cell lines and antimicrobial activities. For example, derivatives have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing the potential for anticancer applications (Hassan et al., 2014). Other studies focused on the synthesis of pyrazole derivatives that exhibited significant antimicrobial properties, suggesting their use in developing new antimicrobial agents (Jadhav et al., 2009).
Chemical Properties and Reactions
- Novel Synthesis Methods : Research has been conducted on developing new synthetic routes and methodologies for producing pyrazole derivatives. These studies explore the chemical properties of pyrazoles and their reactions to create compounds with potential applications in various fields, including pharmaceuticals and materials science (Al-Matar et al., 2010).
特性
IUPAC Name |
[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-ethyl-5-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-4-20-13(9-12(2)17-20)16(21)19-6-5-18(7-8-24-3)14-10-25(22,23)11-15(14)19/h9,14-15H,4-8,10-11H2,1-3H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZISGDCUDZFNMS-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-({[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5568126.png)
![N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)
![(4-{3-[(1-ethyl-1H-benzimidazol-2-yl)thio]propanoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5568145.png)
![2,2'-[(4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl)bis(oxy)]diacetic acid](/img/structure/B5568147.png)
![(4aS*,7aR*)-1-(3-methoxypropanoyl)-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5568155.png)
![4-{2-[(2-naphthyloxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5568156.png)
![1-[4-(4-benzoyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B5568159.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)
![2-methyl-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}-1-benzofuran-5-carboxamide](/img/structure/B5568209.png)
